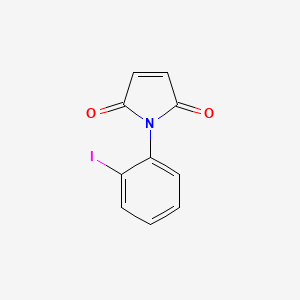1-(2-Iodophenyl)-1H-pyrrole-2,5-dione
CAS No.: 216865-38-2
Cat. No.: VC6717225
Molecular Formula: C10H6INO2
Molecular Weight: 299.067
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 216865-38-2 |
|---|---|
| Molecular Formula | C10H6INO2 |
| Molecular Weight | 299.067 |
| IUPAC Name | 1-(2-iodophenyl)pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C10H6INO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H |
| Standard InChI Key | AAZGPNZTJLHQJM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N2C(=O)C=CC2=O)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(2-Iodophenyl)-1H-pyrrole-2,5-dione features a maleimide backbone fused to a 2-iodophenyl group. The planar pyrrole-2,5-dione ring system adopts a conjugated dienone configuration, with the iodine atom at the ortho position introducing steric and electronic effects. X-ray crystallography of analogous compounds reveals that the maleimide ring exhibits bond lengths of approximately 1.40 Å for the carbonyl groups and 1.34 Å for the olefinic bond, consistent with resonance stabilization . The iodine atom’s van der Waals radius (1.98 Å) influences intermolecular interactions, as evidenced by crystal packing patterns in related structures .
Spectral Characteristics
Nuclear magnetic resonance (NMR) spectroscopy provides key insights into the compound’s structure. The NMR spectrum typically shows a singlet at δ 7.2–7.8 ppm for the aromatic protons, with splitting patterns indicative of the iodine’s ortho substitution. The maleimide protons resonate as two distinct doublets between δ 6.8 and 7.1 ppm due to coupling with adjacent carbonyl groups. Infrared (IR) spectroscopy reveals strong absorption bands at 1700–1750 cm, corresponding to the symmetric and asymmetric stretching modes of the carbonyl groups .
Physical Properties
The compound’s physicochemical parameters include a calculated logP value of 2.12, suggesting moderate lipophilicity. Its molar refractivity (59.22 cm) and polar surface area (46.3 Å) align with trends observed in maleimide derivatives. Thermal analysis indicates a melting point of 186.5°C and a boiling point of 384.8°C at 760 mmHg, with a vapor pressure of mmHg at 25°C .
Table 1: Key Physicochemical Properties of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione
| Property | Value |
|---|---|
| Molecular Weight | 299.06 g/mol |
| LogP | 2.12 |
| Melting Point | 186.5°C |
| Boiling Point | 384.8°C at 760 mmHg |
| Vapor Pressure | mmHg |
| Molar Refractivity | 59.22 cm |
Synthesis and Reactivity
Synthetic Routes
The most common synthesis involves the reaction of 2-iodoaniline with maleic anhydride in diethyl ether, followed by cyclization in acetic anhydride. This method yields 1-(2-iodophenyl)-1H-pyrrole-2,5-dione with a purity >95% after recrystallization . Alternative approaches include iodine-catalyzed oxidative cross-coupling of methyl ketones, where the compound forms as an intermediate during the generation of α-ketoaldehydes .
Reactivity Profile
The electron-deficient maleimide ring participates in Diels-Alder reactions with dienes, forming bicyclic adducts. The iodine substituent enables Suzuki-Miyaura couplings, as demonstrated in the synthesis of biphenyl derivatives. Under basic conditions, the maleimide undergoes ring-opening reactions with nucleophiles such as amines, yielding succinimide derivatives .
Applications in Organic Synthesis
Cross-Coupling Reactions
1-(2-Iodophenyl)-1H-pyrrole-2,5-dione serves as a substrate in palladium-catalyzed couplings. For example, reaction with phenylboronic acid in the presence of Pd(PPh) produces 1-(biphenyl-2-yl)maleimide in 75% yield. The iodine’s ortho-directing effect facilitates regioselective functionalization .
Heterocycle Construction
The compound acts as a dienophile in [4+2] cycloadditions with furans, generating tetrahydroindole derivatives. These reactions proceed under microwave irradiation at 120°C, achieving conversions >80% within 2 hours .
Recent Advances and Future Directions
Recent work has focused on developing water-soluble analogs via sulfonation of the phenyl ring. Additionally, radioiodination studies explore its utility as a positron emission tomography (PET) tracer for imaging protein targets. Future research should prioritize structure-activity relationship studies to optimize pharmacokinetic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume